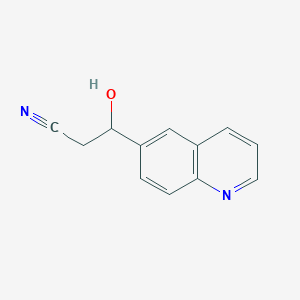

3-Hydroxy-3-(quinolin-6-yl)propanenitrile

Descripción

Propiedades

Fórmula molecular |

C12H10N2O |

|---|---|

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

3-hydroxy-3-quinolin-6-ylpropanenitrile |

InChI |

InChI=1S/C12H10N2O/c13-6-5-12(15)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8,12,15H,5H2 |

Clave InChI |

IQNCJEQRMYIYJY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)C(CC#N)O)N=C1 |

Origen del producto |

United States |

Métodos De Preparación

One-Pot Synthesis Using Nanocrystalline Titanium Dioxide on Dodecyl-Sulfated Silica Support (NCTDSS) Catalyst

A notable method involves a one-pot synthesis leveraging NCTDSS as a heterogeneous catalyst for the preparation of quinoline derivatives, which can be adapted for 3-hydroxy-3-(quinolin-6-yl)propanenitrile analogs. The procedure typically involves refluxing a mixture of β-diketone derivatives or β-ketoesters with acrylonitrile or methyl acrylate in ethanol in the presence of 5 mol% NCTDSS catalyst, followed by the addition of a primary amine. The reaction proceeds efficiently under reflux conditions, providing high yields of the target compounds.

- Catalyst: Nanocrystalline TiO2 on dodecyl-sulfated silica (NCTDSS)

- Solvent: Ethanol

- Temperature: Reflux (~78 °C)

- Catalyst loading: 5 mol%

- Reaction time: Typically short, monitored by thin-layer chromatography

- Workup: Precipitation in ice-cold water, filtration, washing, and recrystallization or column chromatography purification

- Advantages: Simple operation, environmentally benign solvent, high catalyst reusability, short reaction times, and high yields

Representative reaction scheme:

| Reagents | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| β-diketone derivative + acrylonitrile + primary amine + NCTDSS (5 mol%) | Reflux in ethanol | Dihydroquinoline analogs | 80-95 |

- Melting points and purity confirmed by melting point apparatus

- Structural confirmation via Fourier-transform infrared spectroscopy, proton and carbon-13 nuclear magnetic resonance spectroscopy

- Mass spectrometry for molecular weight verification

This method demonstrates a robust approach for synthesizing quinoline derivatives with nitrile and hydroxy functionalities, adaptable to various substituents on the quinoline ring.

Base-Catalyzed Condensation Using Potassium Carbonate in Ethanol

Another efficient synthetic route involves the condensation of 4-azidoquinolin-2(1H)-ones with active methylene compounds such as pentane-2,4-dione or 1,3-diphenylpropane-1,3-dione in the presence of potassium carbonate as a base in ethanol. This method is particularly useful for introducing functional groups at the 3-position of the quinoline ring.

Key conditions and observations:

- Base: Potassium carbonate (K2CO3)

- Solvent: Ethanol

- Temperature: Room temperature to reflux

- Reaction time: Variable, optimized for high yield

- Yields: Excellent, up to 90%

- By-products: Minimal due to selective reaction conditions

| Starting Materials | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Azidoquinolin-2(1H)-one + active methylene compound | K2CO3 (1.2 equiv) | Ethanol | Room temp to reflux | 82-90 | High selectivity, mild conditions |

This base-catalyzed approach allows for the formation of 3-substituted quinoline derivatives with hydroxy and nitrile groups through nucleophilic addition and subsequent rearrangement or elimination steps. Structural elucidation is confirmed by nuclear magnetic resonance and mass spectrometry.

One-Pot Synthesis from Cyanoacetamides and 2-Aminobenzaldehydes

A versatile and general protocol reported for synthesizing 2-aminoquinoline-3-carboxamides, which can be adapted for preparing 3-hydroxy-3-(quinolin-6-yl)propanenitrile derivatives, involves the condensation of cyanoacetamides with 2-aminobenzaldehydes under basic conditions.

Procedure summary:

- Reagents: 2-Aminobenzaldehyde derivative and cyanoacetamide derivative

- Base: Sodium hydroxide (NaOH)

- Solvent: Ethanol

- Temperature: Heating at 70 °C for 10 minutes

- Workup: Cooling, filtration, washing with cold ethanol

- Yield: High (around 88%)

| Reagents | Base | Solvent | Temperature | Time | Yield (%) | Product Type |

|---|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzaldehyde + 2-cyano-N-cyclopropylacetamide | NaOH (0.2 equiv) | Ethanol | 70 °C | 10 min | 88 | 2-Aminoquinoline-3-carboxamide |

This method is advantageous for its simplicity, mild reaction conditions, and high efficiency, making it suitable for synthesizing quinoline derivatives with nitrile and hydroxy substituents.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| One-pot with NCTDSS catalyst | Nanocrystalline TiO2 on dodecyl-sulfated silica (5 mol%) | Ethanol | Reflux (~78 °C) | Short (hours) | 80-95 | High catalyst reusability, eco-friendly, high yield | Requires catalyst preparation |

| Base-catalyzed condensation | Potassium carbonate (1.2 equiv) | Ethanol | Room temp to reflux | Variable | 82-90 | Mild conditions, high selectivity | Limited to substrates with active methylene |

| One-pot cyanoacetamide condensation | Sodium hydroxide (0.2 equiv) | Ethanol | 70 °C | 10 min | ~88 | Simple, rapid, high yield | Requires specific aldehyde and cyanoacetamide |

Research Findings and Notes

- The NCTDSS catalyst system offers a green chemistry approach with high efficiency and reusability, making it suitable for scale-up and industrial applications.

- Potassium carbonate base in ethanol provides a mild and effective environment for condensation reactions involving quinoline derivatives, favoring high yields and purity.

- The cyanoacetamide and 2-aminobenzaldehyde condensation method enables rapid synthesis with minimal purification steps, advantageous for library synthesis in medicinal chemistry.

- Characterization techniques such as Fourier-transform infrared spectroscopy, proton and carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis are consistently employed to confirm the structures and purity of the synthesized compounds.

- Reaction monitoring by thin-layer chromatography is standard to ensure completion and optimize reaction times.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-3-(quinolin-6-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: The major product is 3-oxo-3-(quinolin-6-yl)propanenitrile.

Reduction: The major product is 3-amino-3-(quinolin-6-yl)propanenitrile.

Substitution: The products vary depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-Hydroxy-3-(quinolin-6-yl)propanenitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It may be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-3-(quinolin-6-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with target molecules, influencing their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between 3-Hydroxy-3-(quinolin-6-yl)propanenitrile and its analogs:

Key Observations :

- Functional Group Role : Hydroxyl groups enable enantioselective resolution (e.g., via lipase catalysis), while oxo derivatives are more reactive in ketone-based syntheses .

Enzymatic vs. Chemical Methods

- 3-Hydroxy-3-(2-thienyl)propanenitrile : Lipase-catalyzed transesterification in liquid CO₂ achieves >99% enantiomeric excess (ee) for the (S)-enantiomer at 52% conversion, outperforming organic solvents like hexane .

- 3-Hydroxy-3-phenylpropanonitrile: Enzymatic resolution yields higher efficiency (e.g., 70–80% yield) compared to chemical methods, which often require toxic catalysts .

- 3-Hydroxy-3-(quinolin-6-yl)propanenitrile: Data on enantioselective synthesis is lacking, but analogous enzymatic strategies (e.g., lipases in green solvents) could be extrapolated for its resolution.

Q & A

Q. What are the optimized synthetic routes for 3-Hydroxy-3-(quinolin-6-yl)propanenitrile, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic addition or condensation strategies. For example:

- Knoevenagel Condensation: Reacting quinoline-6-carbaldehyde with a nitrile-containing precursor (e.g., cyanoacetate) under basic conditions (e.g., piperidine catalyst) .

- Hydroxylation of Nitriles: Using hydroxylamine derivatives to introduce the hydroxyl group post-cyclization, followed by purification via column chromatography .

Key variables include temperature (60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice, which impact yields (typically 50–75%). Characterization via TLC and HPLC ensures intermediate purity .

Q. How is the structure of 3-Hydroxy-3-(quinolin-6-yl)propanenitrile validated experimentally?

Methodological Answer: Multi-technique approaches are employed:

- NMR Spectroscopy: 1H and 13C NMR confirm the quinoline moiety (aromatic protons at δ 7.5–8.9 ppm) and nitrile group (C≡N stretching absent in 1H but visible in 13C at ~115 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- X-ray Crystallography: Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and nitrile groups) .

- IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N) and 3200–3500 cm⁻¹ (-OH) validate functional groups .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity Screening: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (1–100 μM) to determine IC₅₀ .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins like serum albumin .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-Hydroxy-3-(quinolin-6-yl)propanenitrile be achieved?

Methodological Answer: Chiral resolution methods include:

- Lipase-Catalyzed Transesterification: Use immobilized lipases (e.g., CAL-B) in organic solvents (e.g., hexane) or supercritical CO₂ to separate enantiomers via kinetic resolution .

- Chiral Auxiliaries: Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by cleavage under mild acidic conditions .

Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .

Q. How do computational models predict the reactivity and binding modes of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group’s electron-withdrawing effect lowers LUMO energy, enhancing quinoline’s electrophilicity .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase ATP-binding pockets). Docking scores correlate with experimental IC₅₀ values .

- MD Simulations: Assess stability of protein-ligand complexes in aqueous environments (e.g., 100-ns simulations in GROMACS) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Purity and Solubility: Verify compound purity (>95% via HPLC) and solubility (e.g., DMSO stock solutions <1% v/v in cell assays) .

- Structural Analogues: Compare with derivatives (e.g., 3-Oxo-3-(quinolin-6-yl)propanenitrile in ) to isolate the hydroxyl group’s contribution to activity .

Q. What strategies enhance the compound’s stability in aqueous media for pharmacological studies?

Methodological Answer:

- Prodrug Design: Mask the hydroxyl group as an ester (e.g., acetylated prodrug) to improve hydrolytic stability .

- Lyophilization: Freeze-dry the compound with cyclodextrins or trehalose to prevent degradation during storage .

- pH Optimization: Buffered solutions (pH 7.4) minimize nitrile hydrolysis, monitored via LC-MS over 72 hours .

Q. How does the compound’s dual hydrophilic (hydroxyl) and hydrophobic (quinoline) nature affect its application in drug delivery?

Methodological Answer:

- Micelle/Niosome Encapsulation: Use amphiphilic polymers (e.g., PLGA-PEG) to improve bioavailability. Dynamic light scattering (DLS) measures particle size (target: <200 nm) .

- LogP Determination: Shake-flask method or HPLC-derived logP values guide lipid bilayer permeability predictions (e.g., logP ~2.5 suggests moderate hydrophobicity) .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.